molecular formula C16H11FN2O2S B3123295 methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate CAS No. 306976-63-6

methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate

Cat. No. B3123295
CAS RN: 306976-63-6
M. Wt: 314.3 g/mol
InChI Key: WMGQPJAQWWVHQO-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate is a chemical compound that has been the focus of scientific research due to its potential use in various applications. It is a member of the indene family of compounds and has been synthesized using various methods.

Scientific Research Applications

Cyclization Mechanisms and Synthesis Pathways

  • Research by Hajjem et al. (2010) on methyl 3-amino-2-thiophene carboxylate, a structurally similar compound, explores its reactions with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates, upon treatment with primary amines and hydrazine derivatives, yield thienopyrimidinones, shedding light on cyclization mechanisms relevant to compounds like methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate. The study provides insights into the relative activities of ester and imidate groups, crucial for understanding the chemical behavior of complex organic compounds Hajjem et al., 2010.

  • A study by Mohamed et al. (2007) focuses on the synthesis of new cyanopyridine-thione and thieno[2,3-b]pyridine derivatives with anticipated biological activities. This research outlines a synthetic route that might offer parallels to the synthesis of this compound, highlighting the potential for creating compounds with biological relevance Mohamed et al., 2007.

  • The synthesis of conformationally constrained tryptophan derivatives, as discussed by Horwell et al. (1994), involves complex organic synthesis techniques that might be applicable to the synthesis and functionalization of this compound. Such research underscores the importance of structural design in developing molecules for specific scientific or pharmaceutical applications Horwell et al., 1994.

Potential Antitumor and Photophysical Studies

  • Carvalho et al. (2013) investigated the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, previously evaluated as potential antitumor compounds. While focusing on different structural analogs, this study highlights the importance of examining the fluorescence and solvatochromic behavior of complex molecules, which could be relevant for understanding the properties of this compound in biological systems or as part of nanoliposome formulations for drug delivery Carvalho et al., 2013.

properties

IUPAC Name

methyl 3-amino-1-cyano-4-fluoro-1-thiophen-2-ylindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c1-21-15(20)13-14(19)12-9(4-2-5-10(12)17)16(13,8-18)11-6-3-7-22-11/h2-7H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGQPJAQWWVHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C1(C#N)C3=CC=CS3)C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157552
Record name Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306976-63-6
Record name Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306976-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate

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